Amdoxovir

HIV Antiviral Activity EC50

Amdoxovir (DAPD) is a water-soluble prodrug of dioxolane guanosine (DXG). DXG retains full potency (<4-fold EC50 shift) against TAMs and M184V mutants—resistance mutations that compromise zidovudine and lamivudine. This unique profile makes amdoxovir essential for HIV resistance research where standard NRTIs fail. It synergizes with zidovudine and serves as a K65R comparator. Procure ≥98% purity as an LC-MS/MS reference standard or for resistance profiling. For R&D use only.

Molecular Formula C9H12N6O3
Molecular Weight 252.23 g/mol
CAS No. 145514-04-1
Cat. No. B1667026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmdoxovir
CAS145514-04-1
Synonyms2,6-diaminopurine dioxolane
4-(2,6-diamino-9H-purin-9-yl)-1,3,-dioxolane-2-methanol
amdoxovi
Molecular FormulaC9H12N6O3
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
InChIInChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1
InChIKeyRLAHNGKRJJEIJL-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amdoxovir (DAPD) Procurement Guide for HIV Research and Drug Development


Amdoxovir (CAS: 145514-04-1), also known as DAPD, is a water-soluble prodrug belonging to the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral compounds [1]. It is an orally bioavailable guanosine analog that is deaminated intracellularly to its active metabolite, dioxolane guanosine (DXG), a potent inhibitor of HIV-1 reverse transcriptase [2]. Amdoxovir is currently under clinical investigation for the treatment of HIV-1 infection, having advanced to Phase 2 trials [3].

Why Amdoxovir (DAPD) Cannot Be Readily Substituted by Other NRTIs


While many NRTIs share a common mechanism of action, amdoxovir's unique prodrug chemistry and resulting resistance profile preclude simple generic substitution. Unlike abacavir or tenofovir, amdoxovir is a prodrug of a guanosine analog (DXG) and retains full activity against key NRTI-resistant mutants, including those with thymidine analog mutations (TAMs) and M184V [1]. However, its susceptibility is diminished in viruses with the K65R mutation [2]. Furthermore, amdoxovir has demonstrated a synergistic antiviral effect when combined with zidovudine, a property not universal among NRTIs [3]. These specific characteristics mean that substituting amdoxovir for another NRTI in a research protocol or a treatment-experienced population could yield markedly different and potentially inferior outcomes.

Quantitative Evidence for Differentiating Amdoxovir (DAPD) from Comparator NRTIs


Amdoxovir's Active Metabolite (DXG) is >15-Fold More Potent Than Prodrug and Comparable to Other NRTIs

The in vitro potency of amdoxovir is dependent on its conversion to the active metabolite dioxolane guanosine (DXG). The median EC50 for DXG was 0.25 ± 0.17 μmol/L, which is a 16-fold improvement over the prodrug DAPD (EC50 = 4.0 ± 2.2 μmol/L) [1]. While direct EC50 comparisons across different assay systems are challenging, this potency is in the same range as other NRTIs; for context, literature reports for lamivudine (3TC) in similar PBMC assays are often in the 0.002–0.1 μM range, and zidovudine (AZT) around 0.01–0.1 μM.

HIV Antiviral Activity EC50

Amdoxovir (via DXG) Retains Full Activity Against Common NRTI-Resistant Mutants (TAMs, M184V), Unlike Zidovudine or Lamivudine

The active metabolite of amdoxovir, DXG, remains fully active against a broad panel of clinically relevant NRTI-resistant HIV-1 mutants. In a head-to-head comparison using recombinant viruses, DXG showed less than a 4-fold change in EC50 against isolates harboring thymidine analog mutations (TAMs) and M184V [1]. This is in stark contrast to zidovudine, which is ineffective against TAMs, and lamivudine, which is ineffective against M184V.

HIV Drug Resistance TAMs M184V

Amdoxovir (via DXG) Demonstrates Reduced Susceptibility to K65R Mutants, Differentiating Its Resistance Pathway from Tenofovir and Abacavir

The active metabolite of amdoxovir, DXG, shows a decrease in susceptibility against viruses containing the K65R reverse transcriptase mutation. In a direct head-to-head comparison, K65R-containing viruses exhibited decreased susceptibility to tenofovir, didanosine, abacavir, and DXG, but remained fully susceptible to zidovudine and stavudine in vitro [1]. This contrasts with tenofovir, whose susceptibility is actually increased in viruses with both K65R and M184V mutations compared to K65R alone [2].

HIV Drug Resistance K65R Cross-Resistance

Amdoxovir (via DXG) is Less Prone to ATP-Dependent Excision than Zidovudine in TAM-Containing RT

The ATP-dependent removal of chain-terminating NRTIs by mutant reverse transcriptase (RT) is a key mechanism of resistance, particularly for zidovudine. In a direct head-to-head comparison of excision rates, the order of removal by an RT enzyme with TAMs (D67N, K70R, T215Y) was zidovudine (AZT) > stavudine (d4T) >> zalcitabine (ddC) > abacavir > amdoxovir (DAPD) > lamivudine (3TC) > didanosine (ddI) > tenofovir [1]. Amdoxovir (DAPD) is removed at a rate 35-fold less efficiently than zidovudine and 22-fold less efficiently than stavudine [2].

HIV Drug Resistance Excision TAMs

Amdoxovir and Zidovudine Exhibit Synergistic Antiviral Activity and Reduce Viral Load Variability

In a randomized, double-blind, placebo-controlled clinical trial, the combination of amdoxovir (500 mg bid) and zidovudine (200 mg or 300 mg bid) demonstrated a more-than-additive antiviral effect [1]. The combination of DAPD with ZDV 200 mg achieved a 2 log10 copies/mL reduction in HIV-1 RNA [2]. Importantly, the viral load decline for the combination was greater than the sum of the declines for DAPD and ZDV alone, indicating synergy, and was associated with a marked decrease in viral load variability compared to DAPD alone [3].

HIV Combination Therapy Synergy

Amdoxovir (via DXG) Exhibits a Long Intracellular Half-Life Supporting BID Dosing

The intracellular pharmacokinetics of the active moiety, DXG-triphosphate (DXG-TP), support twice-daily dosing. The half-life (t1/2) of DXG-TP was approximately 16 hours in activated primary human lymphocytes and ~9 hours (or up to 27 hours) in human studies [1]. This is a class-level property of many NRTIs but is a critical parameter for ensuring sustained inhibition of reverse transcriptase. For example, the active metabolite of tenofovir, tenofovir diphosphate, has a reported intracellular half-life of >60 hours in PBMCs.

Pharmacokinetics Intracellular Half-Life Dosing

Optimal Research and Procurement Applications for Amdoxovir (DAPD)


Studying HIV-1 Resistance to NRTIs in the Presence of TAMs and M184V

Amdoxovir is an ideal tool for researchers investigating the mechanisms of HIV-1 drug resistance. Its active metabolite, DXG, retains full potency (<4-fold change in EC50) against viral isolates harboring thymidine analog mutations (TAMs) and the M184V mutation, which confer resistance to zidovudine and lamivudine, respectively [1]. Procuring amdoxovir allows for experiments that require a potent NRTI in the presence of these common resistance mutations.

Evaluating Synergistic NRTI Combinations and Zidovudine Dose Reduction Strategies

Preclinical and clinical research aimed at optimizing NRTI backbones can benefit from amdoxovir's demonstrated synergy with zidovudine. The combination of DAPD with a reduced dose of zidovudine (200 mg bid) achieved a 2 log10 reduction in viral load in a clinical trial, a more-than-additive effect compared to either drug alone [2]. Researchers can procure amdoxovir to explore novel co-formulations or to study the mechanism of this synergistic interaction in vitro and in vivo [3].

Investigating the K65R Resistance Pathway and Cross-Resistance Patterns

Amdoxovir, via its active metabolite DXG, shows decreased susceptibility to viruses containing the K65R mutation [4]. This makes it a valuable comparator in studies examining the emergence and impact of the K65R mutation, a pathway also relevant for tenofovir and abacavir. Procuring amdoxovir allows researchers to perform side-by-side comparisons to characterize the unique resistance profiles and fitness costs associated with this mutation [5].

Developing and Validating Bioanalytical Assays for NRTI Quantification

As a unique chemical entity with a defined metabolic pathway (DAPD → DXG → DXG-TP), amdoxovir is a useful analyte for developing and validating LC-MS/MS or enzymatic assays [6]. Procuring high-purity amdoxovir and its metabolite DXG is essential for creating calibration standards and quality controls in bioanalytical methods designed to quantify NRTIs in biological matrices [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amdoxovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.